Bis((oxetan-3-yl)hydrazine),oxalicacid
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Overview
Description
Bis((oxetan-3-yl)hydrazine), oxalic acid is a compound with the molecular formula C₆H₁₂N₂O₄. It is known for its unique structure, which includes oxetane rings and a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis((oxetan-3-yl)hydrazine), oxalic acid typically involves the reaction of oxetane derivatives with hydrazine. One common method includes the following steps:
Preparation of Oxetane Derivatives: Oxetane derivatives can be synthesized through the cyclization of 3-chloropropanol with a base.
Reaction with Hydrazine: The oxetane derivatives are then reacted with hydrazine under controlled conditions to form bis((oxetan-3-yl)hydrazine).
Formation of Oxalic Acid Salt: The final step involves the reaction of bis((oxetan-3-yl)hydrazine) with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for bis((oxetan-3-yl)hydrazine), oxalic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis((oxetan-3-yl)hydrazine), oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazine moiety into amine derivatives.
Substitution: The oxetane rings can undergo substitution reactions with nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetane compounds .
Scientific Research Applications
Bis((oxetan-3-yl)hydrazine), oxalic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of bis((oxetan-3-yl)hydrazine), oxalic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The oxetane rings provide stability and enhance the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Bis((oxetan-3-yl)amine): Similar structure but with an amine group instead of hydrazine.
Bis((oxetan-3-yl)hydrazone): Contains a hydrazone group instead of hydrazine.
Bis((oxetan-3-yl)hydrazide): Features a hydrazide group in place of hydrazine.
Uniqueness
Bis((oxetan-3-yl)hydrazine), oxalic acid is unique due to its combination of oxetane rings and hydrazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18N4O6 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
oxalic acid;oxetan-3-ylhydrazine |
InChI |
InChI=1S/2C3H8N2O.C2H2O4/c2*4-5-3-1-6-2-3;3-1(4)2(5)6/h2*3,5H,1-2,4H2;(H,3,4)(H,5,6) |
InChI Key |
NDHRFWPPEFCUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NN.C1C(CO1)NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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